molecular formula C9H9F6N3O2S B5211601 N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea

Cat. No.: B5211601
M. Wt: 337.24 g/mol
InChI Key: OMGXGTDWMGAZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea is a chemical compound that has received attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes or proteins in the body. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell division and growth, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. In diabetes, it has been shown to improve glucose metabolism and insulin sensitivity. In herbicide applications, it has been shown to effectively control weed growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects, reducing the risk of toxicity or unwanted side effects. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Future Directions

There are several potential future directions for the study of N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea. One area of interest is the development of new drug candidates based on this compound for the treatment of various diseases. Another area of interest is the exploration of its potential applications in material science, particularly in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.

Synthesis Methods

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-aminothiazole with ethyl trifluoroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and trifluoromethyl iodide to obtain the final product.

Scientific Research Applications

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and diabetes. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been explored for its potential use in the synthesis of new materials with unique properties.

Properties

IUPAC Name

1-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6N3O2S/c1-2-20-7(8(10,11)12,9(13,14)15)18-5(19)17-6-16-3-4-21-6/h3-4H,2H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGXGTDWMGAZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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